molecular formula C15H15N3O4S B10981660 N-[(2-phenyl-1,3-thiazol-4-yl)acetyl]glycylglycine

N-[(2-phenyl-1,3-thiazol-4-yl)acetyl]glycylglycine

Cat. No.: B10981660
M. Wt: 333.4 g/mol
InChI Key: DYUCKXDXKWBHFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-phenyl-1,3-thiazol-4-yl)acetyl]glycylglycine is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-phenyl-1,3-thiazol-4-yl)acetyl]glycylglycine typically involves the formation of the thiazole ring followed by the attachment of the glycylglycine moiety. One common method involves the cyclization of a thioamide with a haloketone to form the thiazole ring. The reaction is usually carried out in the presence of a base such as sodium acetate in acetic acid at elevated temperatures .

Industrial Production Methods

Industrial production methods for thiazole derivatives often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-[(2-phenyl-1,3-thiazol-4-yl)acetyl]glycylglycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

N-[(2-phenyl-1,3-thiazol-4-yl)acetyl]glycylglycine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-phenyl-1,3-thiazol-4-yl)acetyl]glycylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity. This interaction can disrupt biochemical pathways and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as:

Uniqueness

N-[(2-phenyl-1,3-thiazol-4-yl)acetyl]glycylglycine is unique due to its specific structure, which combines a thiazole ring with a glycylglycine moiety.

Properties

Molecular Formula

C15H15N3O4S

Molecular Weight

333.4 g/mol

IUPAC Name

2-[[2-[[2-(2-phenyl-1,3-thiazol-4-yl)acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C15H15N3O4S/c19-12(16-7-13(20)17-8-14(21)22)6-11-9-23-15(18-11)10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,16,19)(H,17,20)(H,21,22)

InChI Key

DYUCKXDXKWBHFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

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